molecular formula C18H14ClN3O3 B2431268 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide CAS No. 1396714-24-1

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide

Cat. No.: B2431268
CAS No.: 1396714-24-1
M. Wt: 355.78
InChI Key: OGUURHCKOBKKGL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a phenoxypyrimidinyl group connected via an acetamide linkage. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 4-chlorophenoxyacetic acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 2-phenoxypyrimidine: This can be synthesized through the reaction of 2-chloropyrimidine with phenol in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 2-phenoxypyrimidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    2-(4-methylphenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a methyl group instead of chlorine.

    2-(4-nitrophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-phenoxypyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-13-6-8-15(9-7-13)24-12-17(23)22-14-10-20-18(21-11-14)25-16-4-2-1-3-5-16/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUURHCKOBKKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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